NaV1.7 Subtype Selectivity: 3'-Methoxydaidzein Exhibits 2.2-Fold Higher Potency at NaV1.7 vs. NaV1.8 and 2.8-Fold vs. NaV1.3
3'-Methoxydaidzein (3MOD) exhibits a defined selectivity profile across voltage-gated sodium channel subtypes, with the highest potency observed at NaV1.7. In direct comparative in vitro assays, 3MOD inhibited NaV1.7 with an IC50 of 181 ± 14 nM, representing a 2.2-fold greater potency than against NaV1.8 (IC50 = 397 ± 26 nM) and a 2.8-fold greater potency than against NaV1.3 (IC50 = 505 ± 46 nM) [1]. This quantitative selectivity profile is intrinsic to 3MOD and contrasts with the broader, less potent VGSC inhibition exhibited by the parent compound daidzein, which at 1 μM concentration produced substantially weaker blockade of both TTX-sensitive and TTX-resistant sodium currents in rat DRG neurons compared to 3MOD at the same concentration [2].
| Evidence Dimension | NaV subtype inhibitory potency (IC50) |
|---|---|
| Target Compound Data | NaV1.7: 181 ± 14 nM; NaV1.8: 397 ± 26 nM; NaV1.3: 505 ± 46 nM |
| Comparator Or Baseline | Daidzein (DAI): weak VGSC inhibition at 1 μM (specific IC50 values not reached in concentration-response curve) |
| Quantified Difference | 3MOD shows nanomolar IC50 values vs. DAI requires >50 μM for comparable effect; 3MOD NaV1.7 selectivity ratio of 2.2-fold vs. NaV1.8 |
| Conditions | In vitro patch-clamp electrophysiology; recombinant VGSC subtypes expressed in HEK293 cells (for IC50 determination); rat DRG neurons for analogue comparisons |
Why This Matters
This selectivity profile is critical for researchers developing subtype-selective NaV modulators, as NaV1.7 is a genetically validated human pain target while avoiding NaV1.8 and NaV1.3 may reduce off-target effects.
- [1] Xu RJ, et al. 3'-Methoxydaidzein exerts analgesic activity by inhibiting voltage-gated sodium channels. Chin J Nat Med. 2019 Jun;17(6):413-423. View Source
- [2] Xu RJ, et al. Effect of 3'-methoxydaidzein and its analogues on voltage-gated sodium channel (NaV) currents in rat DRG neurons (Supplemental Fig. D, J). Chin J Nat Med. 2019. View Source
